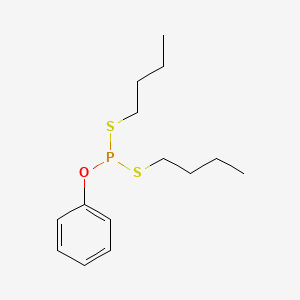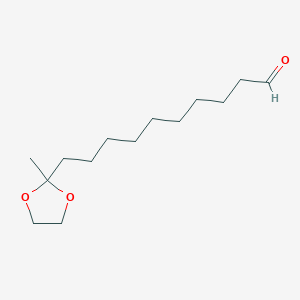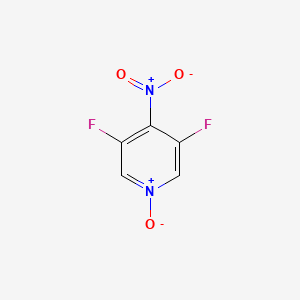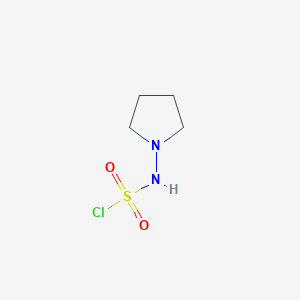
S,S-Dibutyl O-phenyl phosphorodithioite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S,S-Dibutyl O-phenyl phosphorodithioite: is an organophosphorus compound with the molecular formula C14H23OPS2. It is a member of the phosphorodithioate family, which are known for their applications in various chemical processes and industries. This compound is characterized by its unique structure, which includes a phenyl group attached to a phosphorodithioite moiety, making it a versatile reagent in organic synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S,S-Dibutyl O-phenyl phosphorodithioite typically involves the reaction of phenol with phosphorus pentasulfide (P2S5) to form O-phenyl phosphorodithioic acid. This intermediate is then reacted with dibutylamine to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen, and the use of solvents like toluene or dichloromethane to facilitate the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as distillation and recrystallization to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: S,S-Dibutyl O-phenyl phosphorodithioite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphorodithioate esters.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group or the butyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Substitution: Reagents such as alkyl halides and strong bases like sodium hydride (NaH) are often used.
Major Products:
Oxidation: The major products are phosphorodithioate esters.
Substitution: Depending on the nucleophile, various substituted phosphorodithioites can be formed.
Applications De Recherche Scientifique
Chemistry: S,S-Dibutyl O-phenyl phosphorodithioite is used as a reagent in organic synthesis, particularly in the formation of phosphorodithioate esters, which are valuable intermediates in the synthesis of various organic compounds .
Biology and Medicine: In biological research, this compound is studied for its potential use in the development of novel pharmaceuticals, particularly those targeting enzymes that interact with phosphorus-containing compounds .
Industry: Industrially, this compound is used as an additive in lubricants and as a flotation agent in mineral processing.
Mécanisme D'action
The mechanism by which S,S-Dibutyl O-phenyl phosphorodithioite exerts its effects involves the formation of stable complexes with metal ions. The phosphorodithioite moiety can coordinate with metal ions, leading to the formation of chelates. This property is particularly useful in applications such as mineral flotation, where the compound enhances the separation of valuable minerals from ores .
Comparaison Avec Des Composés Similaires
- S,S-Dibutyl O-ethyl phosphorodithioite
- S-Allyl-O,O’-dibutyl phosphorodithioate
Comparison: S,S-Dibutyl O-phenyl phosphorodithioite is unique due to the presence of the phenyl group, which imparts different chemical properties compared to its analogs. For instance, the phenyl group can influence the compound’s reactivity and its ability to form complexes with metal ions. This makes it more suitable for specific applications, such as in the flotation of chalcopyrite, where it exhibits better selectivity and collecting power.
Propriétés
Numéro CAS |
3819-64-5 |
|---|---|
Formule moléculaire |
C14H23OPS2 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
bis(butylsulfanyl)-phenoxyphosphane |
InChI |
InChI=1S/C14H23OPS2/c1-3-5-12-17-16(18-13-6-4-2)15-14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3 |
Clé InChI |
AHGFRFKDZIUMNU-UHFFFAOYSA-N |
SMILES canonique |
CCCCSP(OC1=CC=CC=C1)SCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3E)-2-hydroxy-7-methoxy-3-{[(4-methoxyphenyl)amino]methylidene}-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one](/img/structure/B14147416.png)
![2-[[Benzyl(2-hydroxyethyl)carbamoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B14147417.png)
![Morpholine, 2-[(2-ethoxyphenyl)methoxy]-4-(phenylmethyl)-](/img/structure/B14147422.png)
![2-[(3-Bromo-phenyl)-methanesulfonyl-amino]-N-isopropyl-acetamide](/img/structure/B14147437.png)
![N'-[(E)-pyridin-3-ylmethylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14147452.png)

![diethyl {4-[(E)-phenyldiazenyl]benzene-1,3-diyl}biscarbamate](/img/structure/B14147461.png)

![1H-Isoindole-1,3(2H)-dione, 2-[(3-methylphenyl)methyl]-5-nitro-](/img/structure/B14147474.png)

![2-{(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2-chlorophenyl)acetamide](/img/structure/B14147485.png)

![2-[(5-{1-[(3-chlorophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-{(Z)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B14147507.png)
